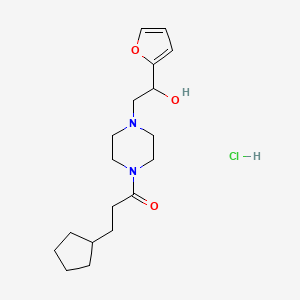
4-((2,6-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as DB844, is a small molecule inhibitor that has shown promising results in the treatment of various infectious diseases caused by protozoan parasites.
Mecanismo De Acción
The exact mechanism of action of 4-((2,6-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is not fully understood, but it is believed to target the mitochondrial membrane potential of the parasites, leading to their death. This compound has also been shown to inhibit the activity of the enzyme fumarate reductase, which is essential for the survival of these parasites.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for the treatment of protozoan infections. In vitro studies have also shown that this compound can inhibit the growth and replication of these parasites, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-((2,6-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is its potent activity against protozoan parasites, with minimal toxicity to mammalian cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 4-((2,6-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. One area of focus is the optimization of the synthesis method to improve the yield and solubility of the compound. Another area of focus is the evaluation of the efficacy of this compound in clinical trials, to determine its safety and effectiveness in humans. Additionally, further studies are needed to fully understand the mechanism of action of this compound, and to identify potential drug targets for the treatment of protozoan infections.
Métodos De Síntesis
4-((2,6-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can be synthesized using a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroformate, followed by the reaction of the resulting intermediate with 4-methylpiperazine. The final step involves the reaction of the intermediate with ethyl 4-oxobutanoate, which results in the formation of this compound.
Aplicaciones Científicas De Investigación
4-((2,6-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been extensively studied for its potential use in the treatment of various protozoan infections, including leishmaniasis, Chagas disease, and African trypanosomiasis. In vitro and in vivo studies have shown that this compound exhibits potent activity against these parasites, with minimal toxicity to mammalian cells.
Propiedades
IUPAC Name |
4-(2,6-dimethylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-5-4-6-13(2)16(12)18-15(21)11-14(17(22)23)20-9-7-19(3)8-10-20/h4-6,14H,7-11H2,1-3H3,(H,18,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOXIACHMNQHOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC(C(=O)O)N2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pyridin-2-ylmethyl)amino]propanenitrile](/img/structure/B2369166.png)
![6-Phenyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2369170.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2369174.png)
![N-(5-chloro-2-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2369175.png)
![1,4-Bis(4,6-dichlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2369176.png)
![Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2369177.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2369179.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2369182.png)


![2-[(2,4-Dichlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369185.png)
![2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B2369186.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl methanesulfonate](/img/structure/B2369188.png)